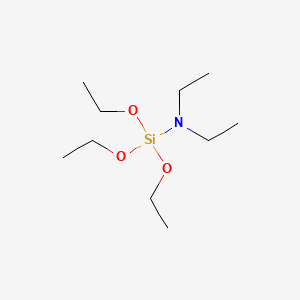

Silanamine, 1,1,1-triethoxy-N,N-diethyl-

Cat. No. B3051619

Key on ui cas rn:

35077-00-0

M. Wt: 235.4 g/mol

InChI Key: KOFGHHIZTRGVAF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07238758B2

Procedure details

Diethylaminotriethoxysilane was synthesized as Example 1 in the following manner. First, into a four-necked flask (volume of 1 L) equipped with a magnet seal agitator and a dropping funnel, a 100 mL of toluene, a 10 mL of tetrahydro furan, and a 14.6 g (0.2 mol) of diethylamine were introduced and then mixed and agitated. A Grignard reagent (titer=1.71 mol/L) is on the other hand supplied by 129 mL (0.22 mol) into the dropping funnel. Thereafter, while agitating, the Grignard reagent is dropped from the dropping funnel into the flask at room temperature (air-cooling), spending 30 minutes. After completion of dropping, agitating was performed at 60° C. for one hour for Grignard exchange reaction. Then, a 41.7 g (0.2 mol) of tetraethoxysilane previously introduced into the dropping funnel is dropped into the flask, spending 15 minutes. After completion of dropping, a reaction was performed at 60° C. for 2 hours. At this moment, a solid of magnesium ethoxy chloride deposited in the flask. The reacted solution was partly extracted to confirm the generation of the target product by gas chromatography. Then, in nitrogen ambient, the reacted solution in the flask was entirely transferred therefrom to a container equipped with a G4 glass filter for pressure filtration with low-pressure nitrogen (0.01 MPa). The filtered residue (magnesium ethoxy chloride) was cleansed and filtered with toluene repeatedly until the target product could not be confirmed in the filtrate. The filtrate and the mixed solution of the filtered residue and the cleanser were condensed under reduced pressure to settle and remove solvent constituents such as toluene, and subsequently distilled and purified to restore the target product. The target product is a liquid with a colorless transparent appearance, which has a boiling point of 57.5° C./5 mmHg, and a GC purity of 98.0%. The target product is identified by gas-mass chromatography, of which mass spectrum is shown in FIG. 1, and NMR is shown in FIG. 2.

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

magnesium ethoxy chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9].[CH2:13]([O:15][Si:16](OCC)([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19])[CH3:14].C(OCl)C.[Mg]>O1CCCC1>[CH2:8]([N:10]([Si:16]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[O:15][CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:9] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

14.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

41.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

Step Five

|

Name

|

magnesium ethoxy chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCl.[Mg]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

First, into a four-necked flask (volume of 1 L) equipped with a magnet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

seal agitator and a dropping funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Thereafter, while agitating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(air-cooling)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was performed at 60° C. for one hour for Grignard exchange reaction

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is dropped into the flask

|

WAIT

|

Type

|

WAIT

|

|

Details

|

spending 15 minutes

|

|

Duration

|

15 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

a reaction was performed at 60° C. for 2 hours

|

|

Duration

|

2 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reacted solution was partly extracted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to a container equipped with a G4 glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter for pressure filtration with low-pressure nitrogen (0.01 MPa)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered with toluene repeatedly until the target product could not

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove solvent constituents such as toluene

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subsequently distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(CC)[Si](OCC)(OCC)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |